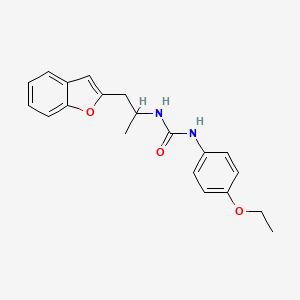![molecular formula C16H16ClNO2 B2741161 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232822-51-3](/img/structure/B2741161.png)
2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C({16})H({16})ClNO(_{2}). This compound is characterized by the presence of a phenolic hydroxyl group, an ethoxy group, and a chloro-substituted imine moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 3-chloro-2-methylaniline and 6-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The imine formation is facilitated by the removal of water, often using a Dean-Stark apparatus.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling chlorinated aromatic compounds.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 2-{(E)-[(3-chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol is utilized in various scientific research applications:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The phenolic hydroxyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-4-ethoxyphenol
- 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol
Comparison:
- Structural Differences: Variations in the position and type of substituents on the phenol ring.
- Reactivity: Differences in reactivity due to electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties.
This detailed overview should provide a comprehensive understanding of 2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol, its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRFYYPMXNOTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2741083.png)
![1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2741084.png)




![9-(4-chlorobenzenesulfonyl)-8-(4-ethylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2741092.png)

![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)


